1-((2,4-二甲基噻唑-5-基)甲基)哌啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

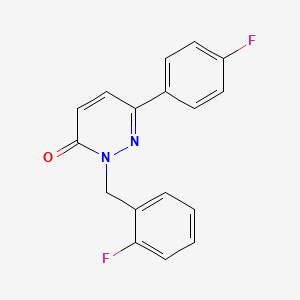

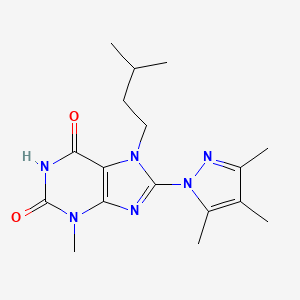

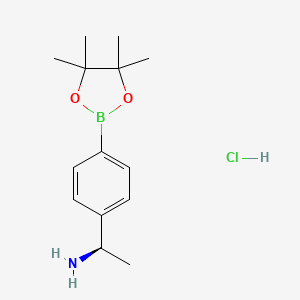

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 2,4-dimethylthiazol-5-yl group.科学研究应用

合成和表征

1-((2,4-二甲基噻唑-5-基)甲基)哌啶-3-醇及其衍生物已在各种研究中合成和表征,以探索它们的化学性质和潜在应用。例如,已进行了相关化合物的合成、光谱学和X射线研究,以了解它们的结构和电子性质。这些研究为了解这些化合物的分子构型和反应性提供了见解,这对它们在药物化学和材料科学中的应用至关重要(Al-Omran, Mohareb, & El-Khair, 2014)。

抗菌和抗肿瘤评价

与1-((2,4-二甲基噻唑-5-基)甲基)哌啶-3-醇结构相关的化合物已被评估其抗菌和抗肿瘤活性。研究表明,某些衍生物对肿瘤和正常细胞系具有抑制作用,表明在癌症治疗中具有潜在的治疗应用。合成化合物的细胞毒性已针对人类肿瘤细胞系进行研究,如乳腺腺癌、非小细胞肺癌和中枢神经系统癌,表明它们在新抗肿瘤药物的开发中的相关性(Al-Omran, Mohareb, & El-Khair, 2014)。

抗惊厥和抗疼痛活性

研究还专注于开发具有潜在抗惊厥和抗疼痛活性的新化合物。已合成并在临床前癫痫模型中评估了新的衍生物系列,展示了广泛的活性谱和良好的安全性。这些发现突显了这类化合物在神经系统疾病和疼痛管理中的潜力,有助于新治疗剂的开发(Kamiński等,2016)。

酶抑制研究

某些衍生物已被研究其对MurB等酶的抑制活性,MurB参与细菌细胞壁合成。这些研究已确定具有强效抑制作用的化合物,表明它们在开发新的抗菌剂中的潜在应用。体外和体内研究为了解化合物与酶之间的分子相互作用提供了见解,有助于理解它们的作用机制和设计更有效的抑制剂(Mekky & Sanad, 2020)。

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic applications .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Like all drugs, the action of piperidine derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol plays a significant role in biochemical reactions. It is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction product is a water-insoluble blue formazan, which must then be dissolved for calorimetric measurement . This process is directly proportional to cell number and can be used to detect the presence of very small numbers of living cells .

Cellular Effects

The effects of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting metabolic activity. The amount of formazan produced per cell in a given time is dependent on the metabolic activity of that cell . For instance, activated lymphocytes generate up to ten times as much formazan as resting cells .

Molecular Mechanism

The molecular mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol involves its reduction by mitochondrial dehydrogenases . This reduction process is confined to perinuclear vesicles, some of which are identified as endosomes/lysosomes . The reduced formazan accumulates in the endosomal/lysosomal compartment and is then transported to the cell surface through exocytosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol can change. Formazan production is linear with time over 30 min-2 h . This suggests that the compound’s effects on cellular function may vary over time, potentially influencing long-term studies.

Metabolic Pathways

1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol is involved in the mitochondrial dehydrogenase pathway . It is reduced by mitochondrial dehydrogenases, a process that is directly proportional to the metabolic activity of the cell .

Transport and Distribution

1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol is taken up by cells through endocytosis . The reduced formazan accumulates in the endosomal/lysosomal compartment and is then transported to the cell surface through exocytosis .

Subcellular Localization

The subcellular localization of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol is primarily in the endosomal/lysosomal compartment . The reduced formazan accumulates in this compartment before being transported to the cell surface .

属性

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-3-4-10(14)6-13/h10,14H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEHVMWGWZGPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)

![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)

![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)